2-(4-Benzyloxy-phenylamino)-nicotinic acid
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Overview
Description
2-(4-Benzyloxy-phenylamino)-nicotinic acid is an organic compound that features a nicotinic acid core substituted with a benzyloxy-phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxy-phenylamino)-nicotinic acid typically involves a multi-step process. One common method starts with the preparation of 4-benzyloxyaniline, which is then coupled with nicotinic acid under specific reaction conditions. The reaction often requires the use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyloxy-phenylamino)-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-(4-Benzyloxy-phenylamino)-nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxy-phenylamino)-nicotinic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxyaniline: A precursor in the synthesis of 2-(4-Benzyloxy-phenylamino)-nicotinic acid.
Nicotinic Acid Derivatives: Compounds with similar nicotinic acid cores but different substituents.
Phenylamino Derivatives: Compounds with phenylamino groups attached to various aromatic systems.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxy-phenylamino substitution pattern provides a unique structural framework that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C19H16N2O3 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-(4-phenylmethoxyanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H16N2O3/c22-19(23)17-7-4-12-20-18(17)21-15-8-10-16(11-9-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,20,21)(H,22,23) |
InChI Key |
DVFPUGJZPOFUGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=C(C=CC=N3)C(=O)O |
Origin of Product |
United States |
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